molecular formula C16H20N4O2S3 B2819935 N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 476466-59-8

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2819935
CAS RN: 476466-59-8
M. Wt: 396.54
InChI Key: KUPFWWQIWVRAFM-UHFFFAOYSA-N
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Description

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S3 and its molecular weight is 396.54. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Properties

Research into thiazole-containing monomers, such as those related to the compound , has demonstrated the potential for applications in optoelectronics. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their optoelectronic properties, noting that these compounds exhibited desirable optical band gaps and switching times, indicating their potential use in electronic and optoelectronic devices Camurlu & Guven, 2015.

Anticancer Screening

A series of compounds incorporating the thiadiazole motif have been synthesized and evaluated for their anticancer activity. Abu-Melha (2021) undertook the synthesis, molecular modeling, and screening of new imidazothiadiazole analogs, finding several derivatives with potent cytotoxic results against breast cancer cell lines. This research underscores the potential of thiadiazole derivatives in cancer therapy Abu-Melha, 2021.

Glutaminase Inhibition

The search for more effective glutaminase inhibitors has led to the development of BPTES analogs, compounds closely related to the chemical structure in focus. Shukla et al. (2012) synthesized and evaluated a series of these analogs, identifying some with retained potency and improved solubility, highlighting their therapeutic potential in inhibiting glutaminase, an enzyme important in cancer metabolism Shukla et al., 2012.

Novel Anticancer Agents

The synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives have been explored for potential anticancer applications. Çevik et al. (2020) synthesized new derivatives and investigated their anticancer activities, discovering compounds with significant cytotoxic activity against cancer cell lines, suggesting the promise of thiadiazole derivatives as anticancer agents Çevik et al., 2020.

Antimicrobial and Anti-inflammatory Applications

Additional research has focused on synthesizing compounds with thiadiazole and thiophene components for antimicrobial and anti-inflammatory purposes. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, further broadening the potential therapeutic applications of these chemical structures Sunder & Maleraju, 2013.

properties

IUPAC Name

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S3/c21-13(10-12-6-5-9-23-12)17-15-18-19-16(25-15)24-11-14(22)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8,10-11H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFWWQIWVRAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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